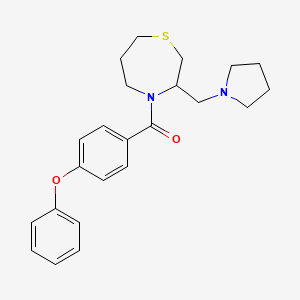
(4-Phenoxyphenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenoxyphenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C23H28N2O2S and its molecular weight is 396.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-Phenoxyphenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N2O2S with a molecular weight of 348.47 g/mol. The structure features a phenoxy group, a pyrrolidine moiety, and a thiazepane ring, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing phenoxy and thiazepane structures have been tested against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may possess moderate antibacterial activity, particularly against gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has been investigated in several cancer cell lines. Studies demonstrate its ability to inhibit cell proliferation through various mechanisms.
Case Study: In Vitro Effects on Cancer Cell Lines
A study assessed the compound's effects on human cancer cell lines such as HeLa (cervical) and A549 (lung) cells:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis |
| A549 | 20.5 | Cell cycle arrest at G2/M phase |
This data suggests that the compound effectively induces apoptosis and disrupts the cell cycle in cancer cells, making it a candidate for further anticancer drug development.
Mechanistic Insights
The biological mechanisms underlying the activities of this compound are still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in signaling pathways related to cell growth and survival.
In Silico Studies
Computational modeling has been employed to predict how the compound interacts with proteins associated with cancer progression. Molecular docking studies indicate strong binding affinity to targets such as:
- Proteins involved in apoptosis regulation
- Kinases associated with cell proliferation
These interactions are crucial for understanding how the compound exerts its biological effects.
Propriétés
IUPAC Name |
(4-phenoxyphenyl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2S/c26-23(19-9-11-22(12-10-19)27-21-7-2-1-3-8-21)25-15-6-16-28-18-20(25)17-24-13-4-5-14-24/h1-3,7-12,20H,4-6,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVFUCSSHRLUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













